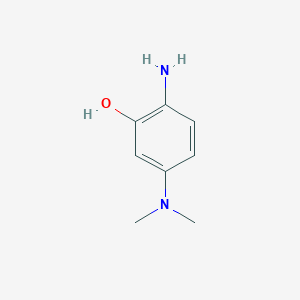
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O and a molecular weight of 176.10 g/mol . This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the cyclocondensation of 5,5-difluoro- and 5,5,5-trifluoro-2,4-dioxopentanal dimethyl acetals with amidines in the presence of triethyl borate . This method yields the desired compound in high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 6-(Trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
its biological activity is likely due to the unique properties of the trifluoromethyl group, which can influence molecular interactions and binding affinities with various biological targets . The compound may interact with specific enzymes or receptors, leading to its observed effects.
Comparación Con Compuestos Similares
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-(Trifluoromethyl)picolinaldehyde: Another pyridine derivative with a trifluoromethyl group at the 6-position.
Uniqueness: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on a pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H3F3N2O |
|---|---|
Peso molecular |
176.10 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1-3H |
Clave InChI |
LKNSBVBJSVOZFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN=C1C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)





